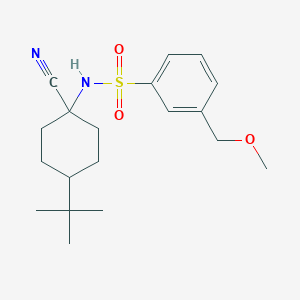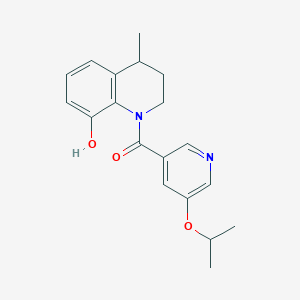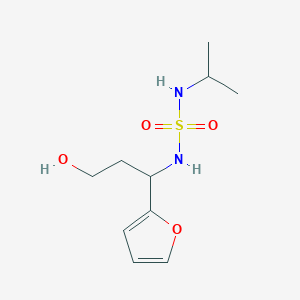
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound consists of a cyclohexyl ring substituted with a tert-butyl group and a cyano group, linked to a benzenesulfonamide moiety through a methoxymethyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and as a synthetic intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of 4-tert-butyl-1-cyanocyclohexane. This can be achieved through the alkylation of cyclohexanone followed by cyanation.
Sulfonamide Formation: The intermediate is then reacted with 3-(methoxymethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: In the development of novel polymers or as a component in organic electronic materials.
Synthetic Intermediate: Used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism by which N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential inhibition of enzymes like carbonic anhydrase or proteases, while the cyano group could be involved in hydrogen bonding or electrostatic interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methyl)benzenesulfonamide: Similar structure but lacks the methoxymethyl group.
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(hydroxymethyl)benzenesulfonamide: Contains a hydroxymethyl group instead of methoxymethyl.
Uniqueness
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and ability to form specific interactions in biological systems, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-18(2,3)16-8-10-19(14-20,11-9-16)21-25(22,23)17-7-5-6-15(12-17)13-24-4/h5-7,12,16,21H,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMSTNHCBMQUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NS(=O)(=O)C2=CC=CC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(cyclopropylmethoxymethyl)phenyl]-2-(2-methylpyrrolidin-1-yl)acetamide](/img/structure/B6970161.png)
![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970162.png)
![1-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B6970165.png)

![(5-Fluoropyridin-3-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6970187.png)
![1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6970194.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6970201.png)
![(6-propan-2-ylpyridin-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B6970217.png)
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B6970219.png)
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B6970224.png)

![[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B6970251.png)
![1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970253.png)
![1-{4-[2-(Morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B6970265.png)
